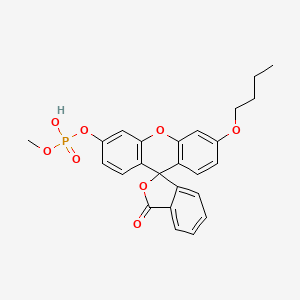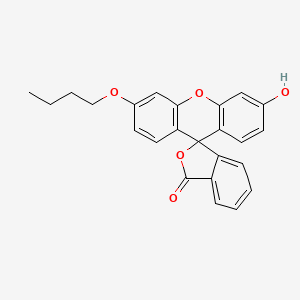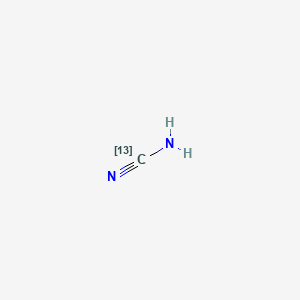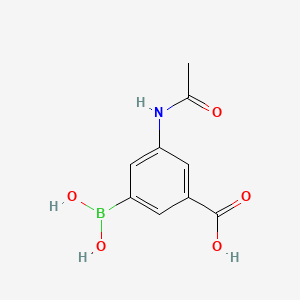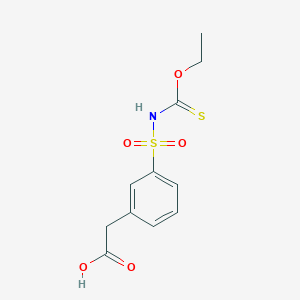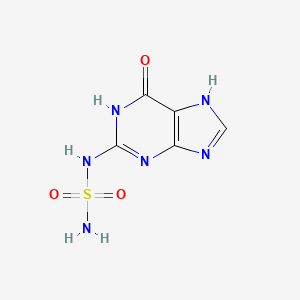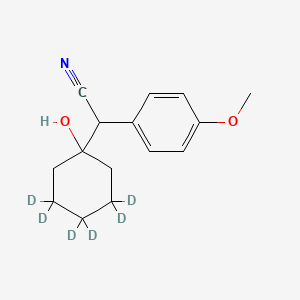
Heraclenol acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of Heraclenol acetonide, but the available information is limited. Below is a detailed analysis of the applications found:
Antimicrobial Activity
Heraclenol has been studied for its potential as a novel bacterial histidine biosynthesis inhibitor . It has shown effectiveness against invasive and biofilm-forming Uropathogenic Escherichia coli (UPEC), which suggests its potential use as an antimicrobial agent .
Mécanisme D'action
Heraclenol acetonide is a natural furocoumarin compound with a unique mechanism of action that has been demonstrated to have antimicrobial and antibiofilm activity . This article will delve into the various aspects of its action.
Target of Action
Heraclenol acetonide primarily targets the histidine biosynthesis pathway . This pathway plays a crucial role in the growth and survival of bacteria, making it an attractive target for antimicrobial agents .
Mode of Action
Heraclenol acetonide interacts with its target by binding to the active site of the enzyme histidinol-phospho aminotransferase (HisC) . This binding prevents the activation of HisC by its native substrate, thereby inhibiting histidine biosynthesis . This inhibition is selective, meaning it specifically targets the histidine biosynthesis pathway .
Biochemical Pathways
By inhibiting the histidine biosynthesis pathway, Heraclenol acetonide disrupts an essential metabolic process in bacteria . This disruption leads to a decrease in bacterial growth and survival, as well as a reduction in biofilm formation .
Pharmacokinetics
It is known that the compound has a high minimum inhibitory concentration (mic) value . This suggests that the compound may have low bioavailability, which could limit its clinical effectiveness
Result of Action
The action of Heraclenol acetonide results in a significant reduction in bacterial load . In a murine catheter urinary tract infection model, the compound reduced the bacterial load by 4 logs . Additionally, it was shown to effectively reduce bacterial loads in kidney, bladder, and urine samples . Histopathological examination revealed that Heraclenol acetonide treatment led to a reversal of inflammatory changes in bladder and kidney tissues .
Action Environment
The action of Heraclenol acetonide can be influenced by various environmental factors. For instance, the high MIC of Heraclenol acetonide suggests that achieving effective concentrations in human tissues may be challenging . Therefore, further chemical modifications may be required to lower the drug’s MIC value and increase its potency . Additionally, studying its synergistic action with other antimicrobials may also be beneficial .
Safety and Hazards
Propriétés
IUPAC Name |
9-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]methoxy]furo[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZUJWUYQAIBF-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

